2-Amino-2-(3,4-dichlorophenyl)acetic acid

Description

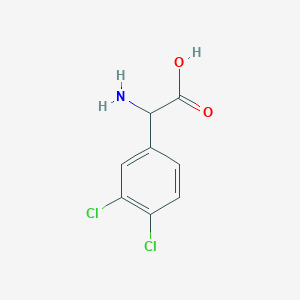

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,4-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRIRGQUPAYPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586438 | |

| Record name | Amino(3,4-dichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128349-50-8 | |

| Record name | Amino(3,4-dichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-2-(3,4-dichlorophenyl)acetic acid properties

An In-depth Technical Guide on 2-Amino-2-(3,4-dichlorophenyl)acetic acid

Disclaimer: This document provides a summary of available data for this compound. It is intended for research and informational purposes only. A significant portion of the experimental data, particularly regarding its biological activity and detailed toxicological profile, is not available in the public domain. The information on related compounds is provided for contextual purposes and should not be attributed to this compound.

Introduction

This compound is a non-proteinogenic amino acid. Its structure, featuring a dichlorinated phenyl ring attached to the alpha-carbon of glycine, makes it a subject of interest in medicinal chemistry and drug development. It serves as a chiral building block for the synthesis of various heterocyclic compounds and other complex organic molecules.[1] This guide summarizes its known physicochemical properties, potential synthetic routes, and available safety information.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO₂ | PubChem[2] |

| Molecular Weight | 220.05 g/mol | PubChem[2] |

| CAS Number | 128349-50-8 | PubChem[2] |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | 136-140 °C | Sigma-Aldrich[1] |

| Boiling Point | Data not available | --- |

| pKa | Data not available | --- |

| Solubility | Data not available | --- |

| XLogP3 | -0.4 | PubChem[2] |

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not available in the reviewed literature. The following are predicted spectral characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR:

-

Aromatic Protons: Signals corresponding to the three protons on the dichlorophenyl ring are expected in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to a complex splitting pattern.

-

Alpha-Proton: A singlet or a multiplet for the proton on the alpha-carbon is expected, likely in the region of δ 4.0-5.0 ppm.

-

Amine and Carboxylic Acid Protons: Broad singlets corresponding to the -NH₂ and -COOH protons would be observed. Their chemical shifts are highly dependent on the solvent and concentration.

-

-

¹³C-NMR:

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected around δ 170-180 ppm.

-

Aromatic Carbons: Six signals for the carbons of the dichlorophenyl ring are expected in the range of δ 120-140 ppm. The carbons attached to the chlorine atoms will be significantly deshielded.

-

Alpha-Carbon: The signal for the alpha-carbon is anticipated in the region of δ 50-60 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

N-H Stretch (Amine): A medium intensity, broad band in the region of 3000-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 220 (for the most common isotopes ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1) would be a key diagnostic feature.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially cleavage of the bond between the alpha-carbon and the phenyl ring.

Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, general methods for the synthesis of α-amino acids are applicable. The Strecker and Bucherer-Bergs syntheses, both starting from 3,4-dichlorobenzaldehyde, are plausible routes.

Strecker Synthesis

This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Experimental Workflow:

-

Iminonitrile Formation: 3,4-Dichlorobenzaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source (e.g., potassium cyanide). This proceeds through the formation of an imine, which is then attacked by the cyanide ion to form 2-amino-2-(3,4-dichlorophenyl)acetonitrile.

-

Hydrolysis: The aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the corresponding carboxylic acid, this compound.

Bucherer-Bergs Synthesis

This is a multicomponent reaction that produces a hydantoin, which can then be hydrolyzed to the amino acid.

Experimental Workflow:

-

Hydantoin Formation: 3,4-Dichlorobenzaldehyde is reacted with potassium cyanide and ammonium carbonate. This reaction forms 5-(3,4-dichlorophenyl)hydantoin.

-

Hydrolysis: The hydantoin is subsequently hydrolyzed, usually with a strong base like barium hydroxide followed by acidification, to open the ring and yield this compound.

Biological Activity

Disclaimer: There is no specific information available in the searched scientific literature regarding the biological activity, mechanism of action, or pharmacological profile of this compound.

The searches for the biological activity of this specific compound frequently yielded results for structurally related but distinct molecules. It is crucial to emphasize that the biological activities of these related compounds cannot be attributed to this compound. These are mentioned here solely for informational context.

-

2,4-Dichlorophenoxyacetic acid (2,4-D): This is a widely used herbicide. Its mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds. It has been studied for its potential neurotoxic and cytotoxic effects in animal models and cell lines.

-

Diclofenac (2-(2,6-dichloroanilino)phenylacetic acid): This is a common nonsteroidal anti-inflammatory drug (NSAID). It works by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.

-

Other Dichlorophenyl-containing compounds: Various derivatives of dichlorophenylacetic acid and related structures have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological profile of this compound remains to be determined through specific in vitro and in vivo studies.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Consult a physician.

-

This information is based on general guidelines for handling laboratory chemicals and is not a substitute for a comprehensive Safety Data Sheet (SDS).

References

Structure Elucidation of 2-Amino-2-(3,4-dichlorophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages established chemical principles and spectroscopic data from structurally analogous compounds to predict its characteristics. The guide covers its fundamental properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a plausible synthetic route via the Strecker synthesis, and a discussion of potential biological activities based on related structures. This document is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar halogenated phenylglycine derivatives.

Introduction

This compound is a non-proteinogenic amino acid belonging to the family of phenylglycine derivatives. The presence of a dichlorinated phenyl ring suggests its potential utility as a building block in medicinal chemistry and drug discovery. Halogenated organic compounds often exhibit unique pharmacological properties, and substituted amino acids are crucial components in the design of peptides, peptidomimetics, and other small molecule therapeutics. The structural elucidation of such compounds is fundamental for understanding their chemical behavior, reactivity, and potential biological interactions.

Chemical Structure and Properties

The foundational properties of this compound are summarized in the table below.

| Property | Value | Citation |

| IUPAC Name | This compound | [1] |

| CAS Number | 128349-50-8 | [1][2] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 220.05 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl | [1] |

Predicted Spectroscopic Data for Structure Elucidation

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would likely be acquired in a solvent like DMSO-d₆ to avoid the exchange of labile -NH₂ and -COOH protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet | 1H | Aromatic H (ortho to Cα) |

| ~7.5 | Doublet | 1H | Aromatic H (para to Cα) |

| ~7.3 | Doublet | 1H | Aromatic H (meta to Cα) |

| ~5.1 | Singlet | 1H | α-CH |

| Variable (broad) | Broad | 2H | -NH₂ |

| Variable (broad) | Broad | 1H | -COOH |

Predicted ¹³C NMR Spectral Data

The carbon NMR would provide key information about the carbon skeleton.

| Chemical Shift (δ) (ppm) | Assignment |

| ~173 | C=O (Carboxyl) |

| ~138 | Aromatic (C-Cl) |

| ~135 | Aromatic (C-Cl) |

| ~132 | Aromatic (C-Cα) |

| ~131 | Aromatic (CH) |

| ~129 | Aromatic (CH) |

| ~128 | Aromatic (CH) |

| ~57 | α-C |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3200-2800 | Broad | N-H stretch (Amino group) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1500, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1100 | Medium | C-N stretch |

| ~820 | Strong | C-H bend (out-of-plane) for substituted benzene |

| ~750 | Medium | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry would confirm the molecular weight and provide insights into the fragmentation pattern. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

| m/z Ratio | Relative Abundance | Assignment |

| 219/221/223 | High | [M]⁺, Molecular ion peak with Cl₂ isotope pattern |

| 174/176/178 | Medium | [M-COOH]⁺, Loss of the carboxyl group |

| 146/148 | Medium | [M-COOH-NH₂]⁺, Subsequent loss of the amino group |

| 139/141 | High | Dichlorotropylium ion |

Synthesis Methodology

A plausible and widely used method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis . This multi-step, one-pot reaction offers a straightforward route to this compound starting from 3,4-dichlorobenzaldehyde.

Experimental Protocol: Strecker Synthesis

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions. Appropriate safety precautions must be taken when handling cyanide-containing reagents.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ammonia solution (aqueous)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) for neutralization

Procedure:

-

Iminonitrile Formation:

-

In a well-ventilated fume hood, dissolve 3,4-dichlorobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of ammonium chloride in aqueous ammonia to the aldehyde solution.

-

Subsequently, add an aqueous solution of sodium cyanide dropwise while maintaining the temperature below 10°C.

-

Allow the reaction to stir at room temperature for several hours to overnight. The formation of the intermediate, 2-amino-2-(3,4-dichlorophenyl)acetonitrile, can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis of the Nitrile:

-

Carefully add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Upon cooling, the hydrochloride salt of this compound may precipitate.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration and wash with cold water.

-

To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point (typically around pH 5-6) using a base like sodium hydroxide or aqueous ammonia.

-

The zwitterionic amino acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum.

-

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is scarce, the activity of structurally related compounds can provide insights into its potential pharmacological profile.

-

GABAergic Modulation: Phenylglycine derivatives are known to interact with the central nervous system. Some act as modulators of the GABAergic system, similar to benzodiazepines, by binding to allosteric sites on the GABA-A receptor. This enhances the inhibitory effect of GABA, leading to anxiolytic, sedative, and anticonvulsant properties[4].

-

Auxin-like Activity: Structurally similar compounds, such as 3,4-dichlorophenylacetic acid, have been shown to exhibit auxin-like activity in plants[5]. Auxins are a class of plant hormones that regulate various aspects of growth and development. This suggests a potential application in agriculture or as a tool for studying plant biology.

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted spectroscopic properties, a viable synthetic approach, and potential areas of biological activity. The successful synthesis and isolation of this compound will be a prerequisite for its empirical characterization and the exploration of its potential applications. Future research should focus on obtaining experimental data to validate the predictions outlined in this document and to fully elucidate the structure-activity relationships of this and related compounds.

References

- 1. This compound | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on 2-Amino-2-(3,4-dichlorophenyl)acetic acid: Current Understanding of its Mechanism of Action

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary: This document provides a comprehensive overview of the available scientific and technical information regarding the mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Following an extensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that there is currently no publicly available data detailing the specific biological mechanism of action for this compound. The prevailing evidence indicates that this compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules.

Chemical Identity

This compound is a non-natural amino acid derivative. Its chemical properties are well-documented and are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 128349-50-8 |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl |

| Physical Description | Solid |

Chemical Structure:

Caption: Chemical structure of this compound.

Review of Available Literature and Data

Extensive searches were conducted to identify any published research or patents describing the biological activity, pharmacology, or mechanism of action of this compound. These searches included major scientific databases, patent repositories, and chemical supplier catalogs.

The consistent finding across all sources is that this compound is commercialized and referenced as a chemical building block or a chiral precursor . This indicates its primary use is in the laboratory synthesis of other, more complex molecules. There is no evidence in the public domain to suggest that this compound itself has been a subject of pharmacological studies to determine its mechanism of action.

Analysis of Structurally Related Compounds

To provide some context, the mechanism of action of structurally analogous compounds was briefly reviewed. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a chlorinated phenoxyacetic acid derivative that acts as a synthetic auxin herbicide in plants. However, the structural differences, particularly the presence of the amino group in the target compound, make it highly unlikely that their mechanisms of action would be similar, especially in a mammalian biological system.

Conclusion

At present, there is a significant gap in the publicly available scientific literature regarding the mechanism of action of this compound. The compound is well-characterized chemically and is readily available as a synthetic reagent. However, no data on its biological targets, signaling pathway modulation, or quantitative measures of activity (e.g., IC₅₀, Kᵢ) could be identified.

Therefore, the creation of data tables summarizing quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested is not possible.

For researchers, scientists, and drug development professionals, this compound should be regarded as a starting material for synthesis. Any biological activity would be expected from the derivatives synthesized from this precursor, and not from the compound itself, based on the current state of knowledge. Further research would be required to determine if this compound possesses any intrinsic biological activity.

Biological Activity of 2-Amino-2-(3,4-dichlorophenyl)acetic acid: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3,4-dichlorophenyl)acetic acid is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol .[1][2] It is cataloged under CAS number 128349-50-8.[1][2] This document aims to provide a comprehensive technical overview of the biological activity of this specific compound. However, a thorough review of publicly available scientific literature and chemical databases reveals a significant lack of data regarding its specific biological functions, mechanisms of action, and pharmacological effects.

Current State of Research

Extensive searches of scientific databases, including PubChem and various chemical supplier catalogs, provide detailed information on the chemical and physical properties of this compound.[1][2][3] However, these resources do not contain any published studies, quantitative data, or detailed experimental protocols related to its biological activity.

The primary role of this compound, as indicated by available information, is that of a chemical intermediate or building block.[3] It is described as a critical chiral precursor used in the synthesis of more complex nitrogen-containing heterocycles, such as triazole-based scaffolds.[3] These resulting, more complex molecules are then subjected to biological evaluation for potential therapeutic applications, including the inhibition of enzymes like alkaline phosphatase.[3]

It is crucial to distinguish this compound from other structurally related but distinct compounds for which biological data are available. These include:

-

3,4-Dichlorophenylacetic acid (Dcaa): This compound has been identified as an auxin analog and has been studied for its effects on plant growth.[4][5]

-

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely known and studied herbicide, 2,4-D has documented cytotoxic and genotoxic effects.[6][7][8]

-

Diclofenac: A well-established nonsteroidal anti-inflammatory drug (NSAID) with a different substitution pattern on the phenyl ring.[9]

The biological activities of these related compounds cannot be extrapolated to this compound.

Data and Protocols: Absence of Information

Due to the lack of primary research on the target compound, this guide cannot provide the following core requirements:

-

Quantitative Data: No published IC50, EC50, Ki, or other quantitative metrics on the biological activity of this compound are available. Consequently, no data tables can be generated.

-

Experimental Protocols: Without published studies, there are no specific, validated experimental methodologies to report for assessing the biological activity of this compound.

-

Signaling Pathways and Visualizations: There is no information on any signaling pathways modulated by this compound. As a result, no signaling pathway diagrams or experimental workflow visualizations can be created.

Conclusion

References

- 1. This compound | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound|CAS 128349-50-8 [benchchem.com]

- 4. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Diclofenac - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-Amino-2-(3,4-dichlorophenyl)acetic acid: A Chiral Building Block for Novel Therapeutics

Executive Summary

2-Amino-2-(3,4-dichlorophenyl)acetic acid, registered under CAS Number 128349-50-8, is a non-proteinogenic, chiral amino acid that has emerged as a valuable building block in medicinal chemistry. Its dichlorinated phenyl moiety provides a unique scaffold for the synthesis of complex heterocyclic systems, offering steric and electronic properties that are of significant interest in drug design. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, comprehensive analytical methodologies for characterization and quality control, and a discussion of its primary applications in the development of novel therapeutic agents, particularly as a precursor to enzyme inhibitors.

Introduction: The Strategic Value of a Dichlorinated Phenylglycine Analog

In the landscape of drug discovery, the strategic incorporation of halogen atoms and chiral centers into molecular scaffolds is a proven method for modulating pharmacokinetic and pharmacodynamic properties. This compound serves as a prime example of such a strategic building block. As a derivative of phenylglycine, it provides a rigid backbone for the construction of more complex molecules. The presence of two chlorine atoms on the phenyl ring significantly alters its electronic nature and lipophilicity, which can enhance binding affinities to biological targets and improve metabolic stability.

This compound is primarily utilized as a chiral precursor in the synthesis of nitrogen-containing heterocycles, with a particular emphasis on triazole-based structures. These scaffolds are known to interact with a diverse range of enzymes and receptors, making this amino acid a critical starting material for generating libraries of potential drug candidates.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and for the accurate interpretation of analytical data.

| Property | Value | Source |

| CAS Number | 128349-50-8 | N/A |

| Molecular Formula | C₈H₇Cl₂NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 220.05 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | N/A |

| Appearance | Typically a white to off-white solid | N/A |

| Chirality | Contains one stereocenter at the α-carbon | N/A |

Synthesis of this compound

While various methods can be employed for the synthesis of α-amino acids, the Strecker synthesis remains a classic and robust approach for preparing compounds of this class from an aldehyde precursor. This method offers a straightforward, multi-component reaction to generate the desired amino acid scaffold.

Proposed Synthetic Pathway: The Strecker Synthesis

The synthesis of this compound can be efficiently achieved via a Strecker reaction starting from 3,4-dichlorobenzaldehyde. The overall transformation involves two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding carboxylic acid.

Caption: Strecker synthesis pathway for the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the principles of the Strecker synthesis. Optimization of reaction times, temperatures, and purification methods may be required.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

Procedure:

Step 1: Formation of α-Amino-2-(3,4-dichlorophenyl)acetonitrile

-

In a well-ventilated fume hood, dissolve 3,4-dichlorobenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of ammonium chloride (1.2 equivalents) in water to the flask.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium cyanide (1.1 equivalents) in water dropwise, ensuring the temperature remains below 10 °C. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

Add the crude α-aminonitrile to a round-bottom flask containing concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. The hydrolysis of the nitrile to a carboxylic acid and the ammonium salt of the amine will occur.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture by the dropwise addition of a concentrated sodium hydroxide solution to precipitate the amino acid at its isoelectric point.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and structure of the synthesized compound. The following are standard analytical techniques and expected results, based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): The proton spectrum is expected to show characteristic signals for the aromatic protons, the α-proton, and the exchangeable protons of the amino and carboxylic acid groups. The aromatic region will display a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The α-proton will appear as a singlet.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the carboxyl carbon, the α-carbon, and the six aromatic carbons, with the two carbons attached to chlorine atoms being downfield.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the compound and for separating enantiomers.

-

Reversed-Phase HPLC: A C18 column with a mobile phase consisting of a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid can be used to determine the purity of the final product.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of a chirally resolved or asymmetrically synthesized sample, a chiral stationary phase (e.g., a polysaccharide-based column) is required. Alternatively, pre-column derivatization with a chiral reagent (like Marfey's reagent) allows for the separation of the resulting diastereomers on a standard achiral C18 column.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum is expected to show the molecular ion peak [M+H]⁺ and a characteristic isotopic pattern due to the presence of two chlorine atoms.

Applications in Drug Discovery and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile chiral intermediate for the synthesis of bioactive molecules.

Precursor for 1,2,4-Triazole Scaffolds

This amino acid is an ideal starting material for the synthesis of substituted 1,2,4-triazoles. The amino and carboxylic acid functionalities provide two points for cyclization and derivatization reactions. The general workflow involves the conversion of the amino acid into a key intermediate, such as a hydrazide or a thio-semicarbazide, which can then be cyclized to form the triazole ring.

Caption: General workflow for triazole synthesis.

Development of Alkaline Phosphatase Inhibitors

Substituted 1,2,4-triazole derivatives have been identified as potent inhibitors of alkaline phosphatases (APs). APs are a group of enzymes that are implicated in various physiological and pathological processes, including bone metabolism and vascular calcification. The development of selective AP inhibitors is an active area of research for treating conditions such as osteoarthritis and cardiovascular diseases. The 3,4-dichlorophenyl group of the parent amino acid can occupy hydrophobic pockets in the active site of target enzymes, potentially leading to enhanced inhibitory activity of the final triazole-based compounds.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: this compound should be handled with care. A detailed review of the Safety Data Sheet (SDS) is mandatory before use.[2]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a specialized chemical building block with significant potential for the synthesis of novel, biologically active compounds. Its unique structural features make it a valuable tool for medicinal chemists aiming to develop new therapeutics, particularly in the area of enzyme inhibition. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis strategy, robust analytical methods for its characterization, and its key applications. As research into novel heterocyclic scaffolds continues, the importance of such well-defined, functionalized building blocks in the drug discovery pipeline is set to grow.

References

An In-Depth Technical Guide to 2-Amino-2-(3,4-dichlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Amino-2-(3,4-dichlorophenyl)acetic acid. This non-proteinogenic amino acid has emerged as a pivotal building block in medicinal chemistry, offering a unique scaffold for the synthesis of novel therapeutic agents. Its dichlorinated phenyl ring provides a valuable pharmacophore that can influence binding affinities and metabolic stability. This guide is designed to provide not only the fundamental physicochemical properties of this compound but also to delve into its synthesis, spectroscopic characterization, and applications, thereby empowering researchers to harness its full potential in their drug discovery and development endeavors. Our focus will be on the causality behind experimental choices, ensuring that the presented protocols are not just a series of steps but a self-validating system grounded in scientific integrity.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid, recognized for its role as a chiral precursor in organic synthesis.[1] A thorough understanding of its fundamental properties is the bedrock of its effective application.

| Property | Value | Source |

| Molecular Weight | 220.05 g/mol | [2][3] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [2][3] |

| CAS Number | 128349-50-8 | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl | [2] |

| InChI Key | NHRIRGQUPAYPDT-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 218.9853839 Da | [2] |

Synthesis of this compound

The synthesis of α-amino acids is a cornerstone of organic chemistry, with several established methods available. For this compound, two classical and robust methods are the Strecker synthesis and the Bucherer-Bergs reaction. The choice between these methods often depends on the available starting materials, desired scale, and safety considerations.

Strecker Synthesis

The Strecker synthesis is a versatile method for preparing α-amino acids from aldehydes. The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Conceptual Workflow of Strecker Synthesis

Caption: A simplified workflow of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis

-

Imine Formation: In a well-ventilated fume hood, dissolve 3,4-dichlorobenzaldehyde in a suitable solvent such as methanol. Add an equimolar amount of ammonium chloride followed by an equimolar amount of potassium cyanide. The reaction is typically stirred at room temperature. The rationale for this one-pot approach is the in-situ formation of ammonia and hydrogen cyanide, which react with the aldehyde to form an imine, subsequently attacked by the cyanide ion.

-

α-Aminonitrile Synthesis: The cyanide ion acts as a nucleophile, attacking the imine to form the corresponding α-amino-α-(3,4-dichlorophenyl)acetonitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to hydrolysis. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, a strong acid like hydrochloric acid is added, and the mixture is refluxed. Basic hydrolysis can be performed using a solution of sodium hydroxide. The choice of acidic versus basic hydrolysis can influence the ease of product isolation.

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product. The solid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α-amino acids through a hydantoin intermediate. This multicomponent reaction involves the reaction of a carbonyl compound with potassium cyanide and ammonium carbonate.[4][5]

Conceptual Workflow of Bucherer-Bergs Reaction

Caption: A simplified workflow of the Bucherer-Bergs reaction.

Experimental Protocol: Bucherer-Bergs Reaction

-

Hydantoin Formation: In a pressure vessel, a mixture of 3,4-dichlorobenzaldehyde, potassium cyanide, and ammonium carbonate in a solvent like aqueous ethanol is heated. The elevated temperature and pressure facilitate the formation of the 5-(3,4-dichlorophenyl)hydantoin intermediate. The use of a sealed vessel is crucial due to the generation of gaseous byproducts.

-

Hydrolysis of Hydantoin: The resulting hydantoin is then hydrolyzed to the amino acid. This is typically achieved by heating with a strong base, such as barium hydroxide or sodium hydroxide. The choice of base is critical; barium hydroxide is often preferred as the excess can be precipitated as barium carbonate or sulfate, simplifying the workup.

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., sulfuric acid if using barium hydroxide) to precipitate the amino acid at its isoelectric point. The product is collected by filtration, washed, and can be recrystallized to achieve high purity.

Spectroscopic Characterization

Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound. The following sections outline the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative. A suitable solvent for NMR analysis would be deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

Expected ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Aromatic H (ortho to -CH(NH₂)COOH, adjacent to one Cl) |

| ~7.5 | d | 1H | Aromatic H (meta to -CH(NH₂)COOH, between two Cl) |

| ~7.3 | dd | 1H | Aromatic H (meta to -CH(NH₂)COOH, adjacent to one Cl) |

| ~5.1 | s | 1H | α-CH |

| Variable | br s | 3H | -NH₃⁺ |

| Variable | br s | 1H | -COOH |

Expected ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Carboxyl) |

| ~140 | Aromatic C (ipso to -CH(NH₂)COOH) |

| ~132 | Aromatic C (ipso to Cl) |

| ~131 | Aromatic C (ipso to Cl) |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~58 | α-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an amino acid is characterized by broad absorptions due to hydrogen bonding.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (from COOH) and N-H stretch (from NH₃⁺) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1500 | Medium | Aromatic C=C stretch |

| ~800-900 | Strong | C-H out-of-plane bending for substituted benzene |

| ~700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Expected Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 219/221/223 | High | [M+H]⁺, Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |

| 174/176/178 | Medium | [M+H - COOH]⁺, Loss of the carboxylic acid group |

| 146/148/150 | Medium | [M+H - COOH - NH₂]⁺, Subsequent loss of the amino group |

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] Its primary utility lies in the synthesis of triazole-based compounds.

Synthesis of Triazole Derivatives

1,2,4-triazoles are a class of heterocyclic compounds known for a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[6] this compound can serve as a key precursor for the synthesis of novel triazole derivatives.

General Scheme for Triazole Synthesis

Caption: A general pathway for the synthesis of triazole derivatives.

The synthesis typically involves the conversion of the carboxylic acid to an ester, followed by reaction with hydrazine to form the corresponding acid hydrazide. The acid hydrazide can then be cyclized with various reagents, such as carbon disulfide in the presence of a base, to yield the 1,2,4-triazole ring. The dichlorophenyl moiety can be crucial for the biological activity of the final compound, potentially enhancing its binding to target proteins.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

If inhaled: Move the person into fresh air.[7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[9]

-

Conclusion

This compound is a compound of significant interest to the drug development community. Its well-defined physicochemical properties, coupled with established synthetic routes, make it an accessible and valuable tool for medicinal chemists. The presence of the dichlorophenyl group offers a handle for modulating the pharmacological properties of target molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on providing actionable insights for researchers. It is our hope that this document will serve as a valuable resource, fostering innovation and accelerating the discovery of new and effective therapeutics.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for...

- Echemi. (n.d.). AMINO-(2,4-DICHLORO-PHENYL)-ACETIC ACID Safety Data Sheets.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042).

- Zhao, F., Singh, T., Xiao, Y., Su, W., Yang, D., Jia, C., Li, J.-Q., & Qin, Z. (2021).

- BenchChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16641904, this compound.

- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Wikipedia. (n.d.). Bucherer–Bergs reaction.

- Thermo Fisher Scientific. (2024). 2 - SAFETY DATA SHEET.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020).

- Santa Cruz Biotechnology. (n.d.). This compound.

- ResearchGate. (n.d.). Fig. S2. 13 C NMR spectrum of compound 2.

- Al-Ghorbani, M., et al. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Molbank, 2022(2), M1367.

- Yahya, O. M., et al. (2024). Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole.

- Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.

- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032630).

- Šmíd, P., et al. (2014). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 19(11), 17595-17631.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Frontiers Media. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

- MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.

- PubMed. (2017). Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168341751.

- National Institutes of Health. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.

- National Institutes of Health. (2015). Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement.

- Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.

- SpectraBase. (n.d.). 3-amino-1H-1,2,4-triazole, (2,4,5-trichlorophenoxy)acetic acid (salt).

- ChemicalBook. (n.d.). 2-Chlorophenylacetic acid(2444-36-2) 13C NMR spectrum.

- National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- BenchChem. (n.d.). Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Technical Guide.

- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors.

- BLDpharm. (n.d.). 299169-13-4|2-Amino-2-(2,4-dichlorophenyl)acetic acid.

- MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.

- ResearchGate. (2011). (PDF) Design, synthesis and antimicrobial screening of amino acids conjugated 2- amino-4-arylthiazole derivatives.

- ResearchGate. (n.d.). Polymorphs of 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid (Diclofenac): Differences from crystallography, Hirshfeld surface, QTAIM and NCIPlots | Request PDF.

- United States Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.

- MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.

- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.

Sources

- 1. This compound|CAS 128349-50-8 [benchchem.com]

- 2. This compound | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to Amino(3,4-dichlorophenyl)acetic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of amino(3,4-dichlorophenyl)acetic acid, a chiral building block with significant applications in medicinal chemistry and drug discovery. This document consolidates available data on its synonyms, chemical properties, and its role as a precursor in the synthesis of potentially bioactive compounds.

Chemical Identity and Synonyms

Amino(3,4-dichlorophenyl)acetic acid is a non-proteinogenic alpha-amino acid. A comprehensive list of its synonyms and identifiers is provided in Table 1 to facilitate literature and database searches.

Table 1: Synonyms and Identifiers for Amino(3,4-dichlorophenyl)acetic Acid [1]

| Identifier Type | Value |

| IUPAC Name | 2-amino-2-(3,4-dichlorophenyl)acetic acid |

| CAS Number | 128349-50-8 |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| PubChem CID | 16641904 |

| InChI Key | NHRIRGQUPAYPDT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(C(=O)O)N)Cl)Cl |

| Common Synonyms | This compound |

| Amino-(3,4-dichloro-phenyl)-acetic acid | |

| Benzeneacetic acid, alpha-amino-3,4-dichloro- | |

| 2-(3,4-dichlorophenyl)-DL-glycine |

Physicochemical Properties

The computed physicochemical properties of amino(3,4-dichlorophenyl)acetic acid are summarized in Table 2. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 218.9853839 |

| Monoisotopic Mass | 218.9853839 |

| Topological Polar Surface Area | 63.3 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 201 |

Role in Synthesis and Drug Discovery

Amino(3,4-dichlorophenyl)acetic acid is primarily utilized as a chiral precursor in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.[2] These scaffolds are of significant interest in drug discovery as they are known to interact with a variety of enzymes and receptors.[2] For instance, triazole-based scaffolds derived from dichlorophenyl-functionalized amino acids are being investigated for their inhibitory activity against enzymes like alkaline phosphatase, which is a therapeutic target in conditions such as liver disorders and certain cancers.[2]

Potential Biological Activity: Insights from a Structurally Related Analog

While specific biological activity data for amino(3,4-dichlorophenyl)acetic acid is limited in the public domain, research on the closely related compound, 3,4-dichlorophenylacetic acid (Dcaa) , offers valuable insights into its potential mechanism of action. A recent study has identified Dcaa as an auxin analog that can induce beneficial effects in various crops.[3]

Auxin-like Activity of 3,4-Dichlorophenylacetic Acid (Dcaa)

The study demonstrated that Dcaa exhibits auxin-like activity by promoting the elongation of oat coleoptile segments, stimulating the formation of adventitious roots, and enhancing crop root growth.[3] At the molecular level, Dcaa was found to induce the expression of auxin-responsive genes and is believed to act through auxin receptors.[3]

Table 3: Quantitative Data on the Elongation of Oat Coleoptile Segments Induced by Dcaa (Data adapted from a study on 3,4-dichlorophenylacetic acid)[3]

| Dcaa Concentration (µM) | Average Elongation (mm) |

| 0 (Control) | 2.1 |

| 0.1 | 3.5 |

| 1 | 4.8 |

| 10 | 5.2 |

| 100 | 4.1 |

Proposed Signaling Pathway

Molecular docking studies suggest that Dcaa can bind to auxin receptors, with the highest binding activity observed for TIR1 (TRANSPORT INHIBITOR RESPONSE 1).[3] The auxin signaling pathway initiated by Dcaa is thought to involve the PIN2 auxin efflux carrier.[3]

References

The Strategic Use of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid as a Chiral Precursor in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral molecules often exhibit stereospecific interactions with biological targets, meaning that one enantiomer may possess the desired therapeutic activity while the other could be inactive or even elicit adverse effects. Non-proteinogenic amino acids, in particular, serve as valuable chiral building blocks for the synthesis of complex molecular architectures. This guide focuses on 2-Amino-2-(3,4-dichlorophenyl)acetic acid, a synthetic amino acid derivative that holds significant potential as a chiral precursor for the development of novel therapeutic agents. Its dichlorinated phenyl moiety offers a unique substitution pattern for probing molecular interactions and modulating pharmacokinetic properties.

This document provides a comprehensive overview of the physicochemical properties of this compound, explores its application in the synthesis of heterocyclic scaffolds, and details methodologies for obtaining enantiomerically pure forms through chiral resolution. While specific, detailed protocols for the direct asymmetric synthesis using this precursor are not widely published, this guide presents generalized, adaptable experimental procedures based on established synthetic routes for similar compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chiral precursor is essential for its effective use in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 128349-50-8 | [1][2] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [2] |

| Molecular Weight | 220.05 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | amino(3,4-dichlorophenyl)acetic acid, Benzeneacetic acid, alpha-amino-3,4-dichloro- | [1] |

Application as a Chiral Precursor for Heterocyclic Synthesis

This compound is a valuable starting material for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds. Of particular interest is its use in the preparation of substituted 1,3,4-oxadiazoles. The following section outlines a general experimental protocol for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles from an aromatic acetic acid derivative.

Disclaimer: The following protocol is a generalized procedure and may require optimization for the specific substrate, this compound.

General Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

This two-step process involves the formation of a semicarbazone intermediate, followed by oxidative cyclization.

Step 1: Formation of Semicarbazone

-

Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.

-

To this solution, add the substituted aromatic aldehyde (1.0 equivalent), derived from the corresponding acetic acid, with continuous stirring.

-

Allow the reaction mixture to stir overnight at room temperature.

-

The resulting solid semicarbazone is collected by filtration, washed with water, and dried.

Step 2: Oxidative Cyclization to form 2-Amino-1,3,4-oxadiazole

-

Dissolve the dried semicarbazone (1.0 equivalent) in a suitable solvent such as acetic acid.

-

Add a supporting electrolyte, for instance, lithium perchlorate.

-

The oxidative cyclization can be achieved through various methods, including electrooxidation at a platinum electrode or by using chemical oxidants.

-

Upon completion of the reaction (monitored by Thin Layer Chromatography), the product is isolated by extraction and purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of a 2-amino-1,3,4-oxadiazole derivative.

Chiral Resolution of this compound

To be utilized as a chiral precursor, the racemic this compound must be resolved into its individual enantiomers. A common and effective method for the resolution of amino acids is through the formation of diastereomeric salts with a chiral resolving agent.

General Methodology: Diastereomeric Salt Resolution

The principle of this method lies in the reaction of the racemic amino acid with an enantiomerically pure chiral resolving agent (either a chiral acid or a chiral base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

General Protocol:

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., a chiral amine like brucine or a chiral acid like tartaric acid) in the same solvent. Mix the two solutions.

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution. The selection of the solvent is crucial for achieving good separation.

-

Isolation of the Diastereomer: Collect the crystallized diastereomeric salt by filtration and wash it with a small amount of cold solvent.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid or a base to break the salt and liberate the enantiomerically enriched amino acid.

-

Purification: The desired enantiomer of this compound can then be purified by standard techniques. The chiral resolving agent can often be recovered and reused.

Caption: Principle of chiral resolution via diastereomeric salt formation.

Conclusion

This compound presents itself as a promising and versatile chiral precursor for the synthesis of novel, biologically active molecules, particularly heterocyclic compounds. While direct, published protocols for its asymmetric synthesis applications are not abundant, established methodologies for the synthesis of scaffolds like 1,3,4-oxadiazoles and the principles of chiral resolution provide a solid foundation for its utilization in drug discovery and development. The data and protocols presented in this guide are intended to equip researchers and scientists with the foundational knowledge to effectively incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of new therapeutic agents. Further research into the development of specific asymmetric synthetic routes using this precursor is warranted and would be a valuable contribution to the field of medicinal chemistry.

References

An In-depth Technical Guide on the Role of 2-Amino-2-(3,4-dichlorophenyl)acetic Acid in Nitrogen-Containing Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of 2-amino-2-(3,4-dichlorophenyl)acetic acid as a versatile building block in the synthesis of diverse nitrogen-containing heterocycles. This unique amino acid derivative, featuring a dichlorinated phenyl ring, serves as a valuable precursor for creating novel molecular scaffolds with significant potential in medicinal chemistry and drug discovery. This document details synthetic methodologies, presents quantitative data, and illustrates key reaction pathways.

Introduction to this compound

This compound is a non-proteinogenic α-amino acid characterized by the presence of a 3,4-dichlorophenyl substituent at the α-carbon.[1] This structural feature imparts specific steric and electronic properties to the molecule, influencing its reactivity and the biological activity of the resulting heterocyclic compounds. It is recognized as a critical chiral precursor in the synthesis of various nitrogen-containing heterocycles, most notably triazole-based scaffolds.[2] The presence of the dichlorophenyl moiety is of particular interest in drug design, as halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol [3] |

| CAS Number | 128349-50-8[3] |

| IUPAC Name | This compound[1] |

Synthesis of 1,2,4-Triazole Derivatives

A primary application of this compound is in the construction of 1,2,4-triazole rings. These five-membered heterocycles are prominent pharmacophores found in a wide array of therapeutic agents, exhibiting diverse biological activities. The general synthetic strategy involves the conversion of the amino acid into a key intermediate that can then undergo cyclization with a nitrogen source, typically hydrazine or its derivatives.

While direct experimental data for the synthesis of triazoles from this compound is not extensively available in the public domain, a general and well-established methodology for the synthesis of 1,2,4-triazin-6(1H)-ones from amino acids can be extrapolated.[4] This process involves two key steps:

-

Amidine Formation: The amino group of the amino acid is transformed into an N,N-dimethylformamidine. This is typically achieved by reacting the amino acid ester with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]

-

Cyclization with Hydrazine: The resulting amidine is then treated with hydrazine hydrate, which leads to the formation of the 1,2,4-triazin-6(1H)-one ring system.[4]

Logical Flow of Triazinone Synthesis

References

An In-Depth Technical Guide: Leveraging 2-Amino-2-(3,4-dichlorophenyl)acetic Acid for the Development of Novel Therapeutic Agents

Abstract

2-Amino-2-(3,4-dichlorophenyl)acetic acid is a non-proteinogenic, halogenated amino acid that has emerged as a highly versatile scaffold in medicinal chemistry. Its unique structural features, including a chiral center and an electron-deficient aromatic ring, make it a valuable building block for synthesizing diverse heterocyclic compounds and other complex molecular architectures.[1] The presence of dichloro-substituents can significantly influence the pharmacokinetic properties of its derivatives, potentially enhancing metabolic stability and the ability to cross biological membranes.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis strategies, and known biological activities. We will explore its potential in developing novel antifungal and anti-inflammatory agents, supported by mechanistic insights and detailed, field-proven experimental protocols to empower further investigation and application.

Core Compound Profile: Physicochemical and Analytical Characterization

This compound serves as a foundational component for derivatization. Understanding its core properties is the first step in rational drug design. The molecule's structure combines the reactivity of an amino acid with the steric and electronic properties of a dichlorinated phenyl group, offering multiple points for chemical modification.

| Property | Value | Source(s) |

| CAS Number | 128349-50-8 | [1][2][3] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2][3] |

| Molecular Weight | 220.05 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | Amino(3,4-dichlorophenyl)acetic acid | [2] |

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

Causality Statement: A robust, stability-indicating analytical method is critical for ensuring the purity of the starting material and for quantifying the active pharmaceutical ingredient (API) in future formulations without interference from potential degradants.[4] This reverse-phase HPLC protocol is designed to separate the polar parent compound from non-polar impurities and degradation products.

Methodology:

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Acetic Acid in Water. The acidifier improves peak shape for the acidic analyte.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution:

-

0-20 min: 10% to 90% Solvent B.

-

20-25 min: Hold at 90% Solvent B.

-

25-30 min: 90% to 10% Solvent B (return to initial conditions).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

-

Detection Wavelength: 220 nm. This wavelength is chosen for optimal detection of the aromatic phenyl ring.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of Solvent A and Solvent B to a final concentration of 1 mg/mL. Ensure complete dissolution.

Synthesis Strategy: The Strecker Synthesis Approach

A common and efficient method for preparing α-amino acids from aldehydes is the Strecker synthesis. This approach is well-suited for producing this compound from a commercially available starting material.

Workflow Rationale: The Strecker synthesis is a three-component reaction that reliably forms a racemic mixture of α-amino acids. It begins with the formation of an imine from an aldehyde and ammonia, which is then attacked by a cyanide nucleophile to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

Caption: Proposed Strecker synthesis workflow for this compound.

Critical Consideration: This synthesis produces a racemic mixture. For therapeutic development, chiral resolution via methods such as diastereomeric salt formation or chiral chromatography is a mandatory downstream step, as enantiomers frequently exhibit different pharmacological and toxicological profiles.

Therapeutic Potential and Mechanistic Pathways

Derivatives of this compound have shown promise in several therapeutic areas. The core scaffold provides a rigid framework upon which functional groups can be appended to target specific biological pathways.

Antifungal Activity

A key study demonstrated that a quinazoline derivative of a related compound, 2,4-diamino-6-(2-(3,4-dichlorophenyl)acetamido) quinazoline, possesses potent in vitro and in vivo activity against the pathogenic yeast Cryptococcus neoformans.[5]

Mechanism of Action: The study indicated that the compound's fungicidal activity stems from the inhibition of macromolecular synthesis, specifically targeting the incorporation of precursors into RNA and protein.[5] This disruption of essential cellular processes leads to cell death.

Caption: Proposed antifungal mechanism of action via inhibition of macromolecule synthesis.

Anti-inflammatory Activity

The dichlorophenyl motif is a well-established feature in anti-inflammatory drugs, most notably in diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID).[1][6] Research on derivatives of the related 2,4-dichlorophenoxy acetic acid has shown significant in vivo anti-inflammatory effects, which were attributed to the inhibition of cyclooxygenase-2 (COX-2) and a reduction in the pro-inflammatory cytokine TNF-α.[7]

Mechanism of Action: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[6] TNF-α is a cytokine that plays a central role in orchestrating the inflammatory response. By inhibiting these targets, derivatives containing the dichlorophenyl acetic acid scaffold can effectively suppress inflammation.

Caption: Mechanism of anti-inflammatory action via inhibition of the COX-2 pathway.

Key Experimental Protocols for Preclinical Development

Advancing a compound from a chemical scaffold to a therapeutic candidate requires rigorous biological evaluation. The following protocols provide standardized methods for initial screening.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

Causality Statement: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as an effective proxy for cell viability and proliferation.[8][9] A reduction in metabolic activity in the presence of a test compound suggests cytotoxic or cytostatic effects, justifying further investigation. This protocol is adapted from methods used for related compounds.[10]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema)

Causality Statement: The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[11] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

Methodology:

-

Animal Model: Use male Wistar rats or Swiss albino mice (150-200g). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=6 per group):

-

Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally).

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).

-

Group 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg, orally).

-

-

Dosing: Administer the respective treatments to each group.

-

Induction of Inflammation: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Analysis:

-

Calculate the percentage of edema at each time point relative to the initial paw volume.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

-

-

Future Directions and Conclusion

This compound represents a privileged scaffold with significant potential for the development of new therapeutic agents. The existing evidence strongly supports its exploration in the fields of antifungal and anti-inflammatory drug discovery.

Future research should focus on a systematic Structure-Activity Relationship (SAR) analysis. By synthesizing a library of derivatives with modifications at the amino and carboxyl termini, as well as through the creation of novel heterocyclic rings, researchers can optimize for potency and selectivity against desired targets. Advanced preclinical studies, including detailed pharmacokinetic profiling, ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and toxicological assessments, will be essential for translating promising lead compounds into clinical candidates.[12][13] The strategic use of this building block, guided by the principles and protocols outlined in this guide, holds considerable promise for addressing unmet needs in human medicine.

References